- High efficient hydrogenation of lignin-derived monophenols to cyclohexanols over Pd/γ-Al2O3 under mild conditions, Catalysts, 2016, 6(1),

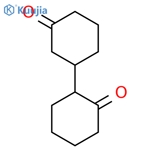

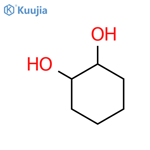

Cas no 931-17-9 (Cyclohexane-1,2-diol)

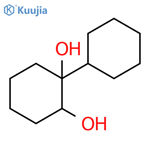

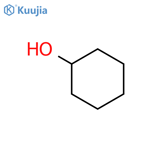

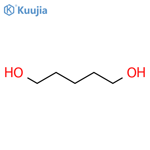

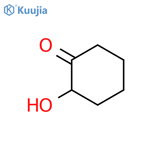

Cyclohexane-1,2-diol structure

Nome del prodotto:Cyclohexane-1,2-diol

Cyclohexane-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cyclohexane-1,2-diol

- 1,2-Cyclohexanediol

- 1,2-Cyclohexandiol

- 1,2-Cyclohexanediol (cis- and trans- mixture)

- 1,2-Benzenediol, hexahydro-

- 1,2-Cyclohexanediol(cis&trans Mixture)

- 1,2-Cyclohexanediol, cis

- trans-mix

- 1,2-Dihydroxycyclohexane (cis- and trans- mixture)

- 1,2-Dihydroxycyclohexane

- 2-Hydroxycyclohexanol

- Pyrocatechitol

- Brenzkatechin

- Brenzkatechin [German]

- 1,2-trans-Cyclohexanediol

- trans-1,2-Dihydroxycyclohexane

- PFURGBBHAOXLIO-UHFFFAOYSA-N

- (cis/trans)-cyclohexane-1,2-diol

- 1,2-Cyclohexanediol, mixture of cis and trans

- trans-1,2-cyclohexandiol

- 1,2-Cyclohexanediol, trans-

- Hexahy

- NSC 10110

- NSC34836

- MFCD00003861

- 1,2-cyclohexane-diol

- NSC-52143

- I+/--Cyclohexandiol-(1,2)

- SB46763

- 54383-22-1

- NSC52143

- NSC-150568

- AI3-06457

- 2-06-00-00744 (Beilstein Handbook Reference)

- P27V53MH26

- UNII-P27V53MH26

- DB-059594

- NS00079965

- DB-044357

- DB-072373

- DTXCID80212720

- NSC-10110

- 1,2-Cyclohexanediol,c&t

- SCHEMBL33549

- 1,a2-aCyclohexanediol

- NSC150568

- CS-0155355

- NSC10110

- DB-042819

- BRN 2036627

- Hexahydrocatechol

- SB45386

- EN300-96148

- (+/-)-trans-1,2-cyclohexanediol

- NSC-34836

- STL257460

- AKOS009156389

- DTXSID50871843

- 1,2-trans-Dihydroxycyclohexane

- C1802

- AS-57309

- DB-057369

- Z600453486

- CHEBI:24567

- FD9018

- BBL027442

- J-660004

- Q15410906

- 1,2-Cyclohexanediol, cis + trans

- 931-17-9

- EINECS 213-229-8

- J-660044

- 1,2 Cyclohexanediol, mix of cis and trans

- SY048834

- trans-2-Hydroxycyclohexanol

- 1,2-Cyclohexanediol cis-trans

-

- MDL: MFCD00003861

- Inchi: 1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2

- Chiave InChI: PFURGBBHAOXLIO-UHFFFAOYSA-N

- Sorrisi: OC1C(O)CCCC1

- BRN: 2036627

Proprietà calcolate

- Massa esatta: 116.08400

- Massa monoisotopica: 116.08373

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 0

- Complessità: 62.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 2

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: 0.2

- Superficie polare topologica: 40.5

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.9958 (rough estimate)

- Punto di fusione: 104°C(lit.)

- Punto di ebollizione: 236°C(lit.)

- Punto di infiammabilità: 118-120°C/10mm

- Indice di rifrazione: 1.4270 (estimate)

- Coefficiente di ripartizione dell'acqua: dissoluzione

- PSA: 40.46000

- LogP: 0.28220

- Solubilità: Solubile in acqua

Cyclohexane-1,2-diol Informazioni sulla sicurezza

- Istruzioni di sicurezza: S23-S24/25

- RTECS:GV0220000

Cyclohexane-1,2-diol Dati doganali

- CODICE SA:2906199090

- Dati doganali:

Codice doganale cinese:

2906199090Panoramica:

2906199090. altri alcoli naftenici, cicloenolo e cicloterpenolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2906199090. alcoli ciclanici, cicloterapici o cicloterapici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

Cyclohexane-1,2-diol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96148-25g |

cyclohexane-1,2-diol |

931-17-9 | 95% | 25g |

$88.0 | 2023-09-01 | |

| Enamine | EN300-96148-0.1g |

cyclohexane-1,2-diol |

931-17-9 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0480-100G |

1,2-Cyclohexanediol (cis- and trans- mixture) |

931-17-9 | >98.0%(GC) | 100g |

¥650.00 | 2024-04-15 | |

| Enamine | EN300-96148-0.5g |

cyclohexane-1,2-diol |

931-17-9 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-96148-50.0g |

cyclohexane-1,2-diol |

931-17-9 | 95.0% | 50.0g |

$145.0 | 2025-03-21 | |

| Chemenu | CM203280-100g |

Cyclohexane-1,2-diol |

931-17-9 | 95% | 100g |

$100 | 2024-07-19 | |

| abcr | AB115137-500g |

1,2-Cyclohexanediol, cis + trans, 98%; . |

931-17-9 | 98% | 500g |

€813.80 | 2025-02-27 | |

| 1PlusChem | 1P006IWB-500g |

CYCLOHEXANE-1,2-DIOL |

931-17-9 | 97% | 500g |

$228.00 | 2025-02-21 | |

| A2B Chem LLC | AD03627-10g |

1,2-Cyclohexanediol |

931-17-9 | 95% | 10g |

$7.00 | 2024-07-18 | |

| A2B Chem LLC | AD03627-25g |

1,2-Cyclohexanediol |

931-17-9 | 95% | 25g |

$7.00 | 2023-12-29 |

Cyclohexane-1,2-diol Metodo di produzione

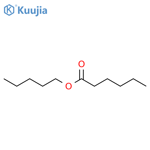

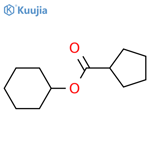

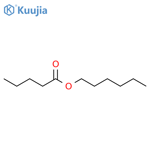

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Solvents: Water ; 2 MPa, rt → 60 °C; 12 h, 60 °C

Riferimento

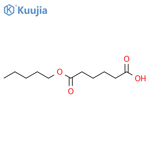

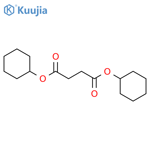

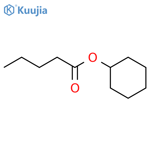

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Water

Riferimento

- Manufacture of catechol and its derivatives, Japan, , ,

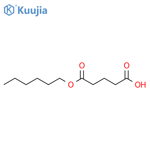

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Water Catalysts: Ferric sulfate , Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; 2 h, 110 °C

Riferimento

- Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic system, New Journal of Chemistry, 2011, 35(2), 292-298

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C

Riferimento

- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially, Inorganic Chemistry, 2016, 55(12), 5729-5731

Synthetic Routes 5

Condizioni di reazione

1.1 157 - 158 °C

Riferimento

- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Tungsten zirconium phosphate ((W,Zr)(HPO4)2) Solvents: Acetonitrile ; 48 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C

Riferimento

- Catalysts for oxidation of olefins and ketones, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Selenious acid , Polystyrene Solvents: Acetonitrile ; 10 min, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C

Riferimento

- Method for preparing 1,2-diol by oxidizing olefin under se-containing high polymer catalysis, China, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Water Catalysts: Silica , Titania , Sulfate ; 45 min, 50 °C

Riferimento

- Process for preparation of 1,2-cyclohexanediol via hydrolysis of cyclohexene oxide in the presence of solid acid catalyst, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Carbon dioxide , Water Catalysts: 1H-Imidazolium, 1-ethyl-3-methyl-, salt with 1H-1,2,4-triazole (1:1) ; rt → 140 °C; 3 h, 1 bar, 140 °C

Riferimento

- Highly Efficient Hydration of Epoxides under Atmospheric Pressure and Low Water/Epoxide Ratios by a Tunable Azolate Ionic Liquid through Anion-Cation Synergetic Catalysis, Industrial & Engineering Chemistry Research, 2022, 61(44), 16402-16407

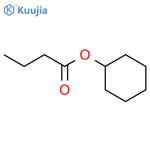

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 6 h, 2 MPa, 80 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Ru subnanoparticles on N-doped carbon layer coated SBA-15 as efficient Catalysts for arene hydrogenation, Applied Catalysis, 2019, 585,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Water Solvents: Water

Riferimento

- Preparation of cyclohexane-1,2-diol and alkyl-substituted cyclopentane-1,2-diol by the hydration of their corresponding oxides, Vopr. Neftekhim., 1977, 9, 35-9

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Water , Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ; 1.5 h, rt

Riferimento

- Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction Conditions, Synthetic Communications, 2011, 41(12), 1829-1837

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 60 min, 25 °C

Riferimento

- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides, Synthesis, 2009, (20), 3433-3438

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: [[1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO4]hydroxyaluminum (coordinated Li/CuCl(THF)) Solvents: Acetonitrile , Water ; 18 h, 80 °C

Riferimento

- Chemoselective Oxidation of Alkenes by Metal-Organic Framework-Supported Copper Catalyst, European Journal of Inorganic Chemistry, 2023, 26(25),

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel , Cobalt Solvents: Isopropanol ; 4 h, 5 MPa, 100 °C

Riferimento

- High surface area biochar from Sargassum tenerrimum as potential catalyst support for selective phenol hydrogenation, Environmental Research, 2020, 186,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium borohydride Solvents: 1,2-Dichlorobenzene ; 4 min, 25 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water

1.2 Reagents: Hydrogen peroxide Solvents: Water

Riferimento

- Reactivity Control via Dihydrogen Bonding: Diastereoselection in Borohydride Reductions of α-Hydroxyketones, Journal of the American Chemical Society, 1999, 121(37), 8655-8656

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Disodium phosphate , Silica , Dipotassium osmate , Poly(allylamine hydrochloride) , 1,4-Bis(9-O-dihydroquinidinyl)phthalazine Solvents: Acetone , Water ; 8 h, rt

Riferimento

- Bioinspired Nanoparticle-Assembly Route to a Hybrid Scaffold: Designing a Robust Heterogeneous Catalyst for Asymmetric Dihydroxylation of Olefins, European Journal of Inorganic Chemistry, 2015, 2015(29), 4965-4970

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ; 30 min, rt

Riferimento

- Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxides, Polyhedron, 2011, 30(13), 2244-2252

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Solvents: Acetonitrile ; 10 h, 80 °C

Riferimento

- Polystyrene selenization method using diselenide as selenium source, China, , ,

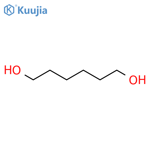

Cyclohexane-1,2-diol Raw materials

Cyclohexane-1,2-diol Preparation Products

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- 1,3-Cyclohexanediol (504-01-8)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

- amyl caproate (540-07-8)

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

- Methylcyclohexane (108-87-2)

- cyclohexyl butyrate (1551-44-6)

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- Cyclohexyl hexanoate (6243-10-3)

- pentane-1,5-diol (111-29-5)

- Cyclohexyl Propionate (6222-35-1)

- cyclohex-2-en-1-one (930-68-7)

- Cyclopentanol (96-41-3)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Cyclohexane-1,2-diol (931-17-9)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

Cyclohexane-1,2-diol Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:931-17-9)1,2-Cyclohexanediol

Numero d'ordine:sfd11684

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36

Prezzo ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:931-17-9)

Numero d'ordine:SDF493

Stato delle scorte:in Stock

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 14:57

Prezzo ($):

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:931-17-9)

Numero d'ordine:SFD498

Stato delle scorte:in Stock

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01

Prezzo ($):

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:931-17-9)1,2-Cyclohexanediol

Numero d'ordine:1660508

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49

Prezzo ($):discuss personally

Cyclohexane-1,2-diol Letteratura correlata

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

Categorie correlate

- Solventi e chimici organici Composti organici Alcol/Etere

- Materiali Chimici Materiali Polimerici

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici alcoli secondari

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Alcoli e polioli alcoli secondari

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:931-17-9)1,2-Cyclohexanediol

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:931-17-9)Cyclohexane-1,2-diol

Purezza:99%/99%

Quantità:100g/500g

Prezzo ($):157.0/482.0